molecular formula C8H6NO4- B8389549 2-Methyl-6-nitrobenzoate

2-Methyl-6-nitrobenzoate

Cat. No. B8389549
M. Wt: 180.14 g/mol
InChI Key: CCXSGQZMYLXTOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09272035B2

Procedure details

A mixture of methyl 2-methyl-6-nitrobenzoate (200.0 g, 1.02 moles, previously prepared), 1,3-dibromo-5,5-dimethylhydantoin (DBH, 162.0 g, 0.57 mole, from Aldrich Chemicals) and methyl acetate (1.20 L, from Aldrich Chemicals) was charged into a 3-L three-necked flask at about 20-25° C. under nitrogen. After the reaction mixture was refluxed for 0.5-1 hour, a solution of 2,2′-azobisisobutyronitrile (AIBN, 8.6 g, 52 mmol, from Aldrich Chemicals) in 100 mL of methyl acetate was charged over 15-30 minutes. The reaction mixture was refluxed for 6.5-8 hours until the amount of unreacted 2-methyl-6-nitrobenzoate was less than 5-10%. The reaction mixture was cooled to 15-18° C. and kept at 15-18° C. for 50-60 minutes. The solid was filtered, washed with cold (i.e., 5-10° C.) methyl acetate (2×100 mL) until there was less than 3% of methyl 2-bromomethyl-6-nitrobenzoate remained in the solid. Next, after heptane (1.00 L) was charged into the filtrate, the upper layer organic phase was washed with 2% of brine (2×500 mL) and deionizer water (1-2×500 mL) until there was less than 0.5% (area percentage at 210 nm) of unreacted 5,5-dimethylhydantoin according to measurement by HPLC. After the solution was concentrated under a reduced pressure to remove about 1.80-1.90 L of methyl acetate, methyl tert-butyl ether (MTBE, 300 mL) was charged. After the reaction mixture was refluxed at 65-70° C. for 10-15 minutes, the solution was cooled to 50-55° C. over 0.5-1 hour and seeded with 500 mg of methyl 2-bromomethyl-6-nitrobenzoate at 45-50° C. The suspension was cooled to 20-25° C. and kept at 20-25° C. for 2-3 hours. The solids were collected by filtration, washed with 5-10° C. a cold mixture of heptane and MTBE in a volume ratio of 1:2 (2×100 mL), and dried to a constant weight at 20-25° C. under a vacuum at 100-120 torr. The yield of methyl 2-bromomethyl-6-nitrobenzoate was 185.2 g (66%), based on 200.0 g input of methyl 2-methyl-6-nitrobenzoate. The product was found to have a purity of >98% measured by HPLC based on area percentage, and a water content of <0.1% measured by Karl Fisher titration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.CC1C=CC=C([N+]([O-])=O)C=1C([O-])=O>C(OC)(=O)C>[Br:15][CH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
162 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)OC
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)[O-])C(=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a 3-L three-necked flask at about 20-25° C. under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed for 0.5-1 hour
Duration
0.75 (± 0.25) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold (i.e., 5-10° C.) methyl acetate (2×100 mL) until there
ADDITION
Type
ADDITION
Details
Next, after heptane (1.00 L) was charged into the filtrate
WASH
Type
WASH
Details
the upper layer organic phase was washed with 2% of brine (2×500 mL) and deionizer water (1-2×500 mL) until there
CONCENTRATION
Type
CONCENTRATION
Details
After the solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove about 1.80-1.90 L of methyl acetate, methyl tert-butyl ether (MTBE, 300 mL)
ADDITION
Type
ADDITION
Details
was charged
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed at 65-70° C. for 10-15 minutes
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 50-55° C. over 0.5-1 hour
Duration
0.75 (± 0.25) h
CUSTOM
Type
CUSTOM
Details
seeded with 500 mg of methyl 2-bromomethyl-6-nitrobenzoate at 45-50° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 20-25° C.
WAIT
Type
WAIT
Details
kept at 20-25° C. for 2-3 hours
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 5-10° C.
ADDITION
Type
ADDITION
Details
a cold mixture of heptane and MTBE in a volume ratio of 1:2 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried to a constant weight at 20-25° C. under a vacuum at 100-120 torr

Outcomes

Product
Details
Reaction Time
55 (± 5) min
Name
Type
Smiles
BrCC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.